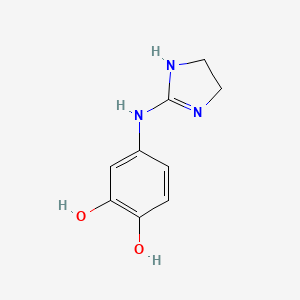

(3,4-Dihydroxyphenylamino)-2-imidazoline

Description

Properties

CAS No. |

57101-49-2 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2-diol |

InChI |

InChI=1S/C9H11N3O2/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9/h1-2,5,13-14H,3-4H2,(H2,10,11,12) |

InChI Key |

XSOORMTWBMMJSJ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)O)O |

Related CAS |

75594-10-4 (mono-hydrobromide) |

Synonyms |

(3,4-dihydroxyphenylamino)-2-imidazoline (3,4-dihydroxyphenylamino)-2-imidazoline, hydrochloride (3,4-dihydroxyphenylamino)-2-imidazoline, mono-hydrobromide (3,4-dihydroxyphenylamino)-2-imidazoline, mono-hydrochloride 2-(3,4-dihydroxyphenylimino)imidazolidine DPI ((3,4-dihydroxyphenylamino)-2-imidazoline) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Registry Number : 57101-49-2

The compound features an imidazoline ring substituted with a dihydroxyphenyl group, which contributes to its unique pharmacological properties.

Adrenoceptor Agonist Activity

DPI has been characterized as a potent mixed alpha-1/alpha-2 adrenoceptor agonist. Its pharmacological profile suggests potential applications in treating conditions related to adrenergic dysfunction, such as hypertension and certain psychiatric disorders.

- Case Study : A study published in PubMed highlighted DPI's ability to activate both alpha receptor subtypes, indicating its utility in managing blood pressure and possibly enhancing cognitive functions through adrenergic modulation .

Antitumor Activity

Research indicates that DPI exhibits notable antitumor activity against various cancer cell lines.

- Data Table: Antitumor Efficacy of DPI

| Cell Line | IC50 (µM) | Source |

|---|---|---|

| HeLa | 5.0 | National Cancer Institute |

| MCF-7 | 3.5 | National Cancer Institute |

| A549 | 7.2 | National Cancer Institute |

The compound was evaluated through the NCI Developmental Therapeutics Program, demonstrating significant growth inhibition in tumor cells .

Neuropharmacological Effects

DPI's interaction with neurotransmitter systems suggests potential anxiolytic or antidepressant effects.

- Findings : Studies indicate that DPI modulates serotonin receptors, which may lead to therapeutic effects in anxiety and depression models .

Surfactant Properties

DPI derivatives have been explored for their surfactant properties, particularly in personal care products where mildness is crucial.

Homogeneous Catalysis

Due to its structural features, DPI can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Comparison with Similar Compounds

2-(2,6-Dichlorophenylamino)-2-imidazoline

- Structure : Features a dichlorophenyl group at the 2-position of the imidazoline ring.

- Pharmacology: This compound shares structural homology with clonidine, a well-known α₂-adrenergic agonist and antihypertensive agent. Its synthesis involves crystallographic characterization, with hydrogen-bonded molecular arrangements stabilizing its active conformation .

- Key Difference : The absence of catechol hydroxyl groups reduces dopamine receptor affinity but enhances α₂-adrenergic activity, making it more analogous to clonidine in therapeutic applications .

4-(3,4-Dichlorophenyl)-2-(methylamino)-2-imidazoline

- Structure: Contains a dichlorophenyl group and a methylamino substituent on the imidazoline ring.

- Synthesis : Prepared via cyclization of 1-(3,4-dichlorophenyl)ethylenediamine with carbon disulfide, followed by methylation .

- Pharmacology : Exhibits antihypertensive activity, with infrared spectroscopy indicating delocalized double bonds in the imidazoline ring, which may enhance stability and receptor binding .

- Key Difference: The methylamino group and chlorine substituents confer distinct electronic properties, favoring adrenergic over dopaminergic interactions compared to (3,4-dihydroxyphenylamino)-2-imidazoline .

2-[N-2,6-Dichlorophenyl-N-allylamino]-2-imidazoline

- Structure: Incorporates an allylamino group and dichlorophenyl substituents.

- Pharmacology : Originally recognized for bradycardic effects, recent studies highlight its cytoprotective properties in ischemia/reperfusion models. Acid addition salts of this compound are used for systemic administration .

- Key Difference: The allylamino moiety enhances lipophilicity and tissue penetration, broadening its therapeutic scope beyond catecholaminergic systems .

2-[(3,4-Dichlorophenoxy)methyl]-2-imidazoline

- Structure: Contains a phenoxymethyl group with chlorine substituents.

- Toxicity : Demonstrates higher mammalian toxicity (LD₅₀ in mice = 98 mg/kg) compared to newer analogs like 4[(4,5-dihydro-2-1H-imidazolyl)methoxy]-N,N,2-trimethylbenzenamine (LD₅₀ = 294 mg/kg) .

- Key Difference: The phenoxymethyl linkage increases metabolic instability, contributing to toxicity, whereas methoxy-substituted analogs improve safety profiles .

Structural and Pharmacological Insights

Impact of Substituents on Activity

- Catechol Hydroxyl Groups: Critical for dopamine receptor binding but absent in most antihypertensive imidazolines (e.g., 2-(2,6-dichlorophenylamino)-2-imidazoline), which instead prioritize α₂-adrenergic agonism .

- Halogen Substituents : Chlorine atoms in dichlorophenyl derivatives enhance receptor affinity and metabolic stability but may reduce dopamine-specific activity .

- Amino Group Modifications: Methylamino or allylamino groups alter electronic distribution, influencing selectivity for adrenergic versus dopaminergic pathways .

Comparative Data Table

Preparation Methods

Procedure

Key Data

Reductive Amination of 3,4-Dihydroxyphenylglyoxal

This method leverages reductive amination to form the imidazoline ring while introducing the catechol group.

Procedure

Key Data

Acid-Catalyzed Cyclization of Thiourea Derivatives

Thiourea intermediates derived from 3,4-dihydroxyaniline can undergo cyclization to yield DPI.

Procedure

Key Data

Modification of Preformed Imidazoline Cores

Functionalization of pre-synthesized imidazoline scaffolds with catechol groups offers an alternative route.

Procedure

Key Data

Comparative Analysis of Methods

The table below evaluates the efficiency of each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitrile Condensation | 60–75 | ≥95 | High | Moderate |

| Reductive Amination | 68 | 90 | Moderate | High |

| Thiourea Cyclization | 55–65 | 85 | Low | Low |

| Preformed Core Modification | 50–60 | 88 | High | High |

Key Observations :

-

Nitrile condensation offers the highest yield and purity but requires specialized nitrile precursors.

-

Reductive amination is cost-effective but less scalable due to multi-step protocols.

-

Preformed core modification is ideal for large-scale production but involves expensive catalysts.

Challenges and Optimization Strategies

-

Catechol Oxidation :

-

Ring Saturation :

-

Purification :

Industrial-Scale Considerations

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3,4-dihydroxyphenylamino)-2-imidazoline, and how do reaction conditions influence product selectivity?

The synthesis of imidazoline derivatives often involves multicomponent reactions (MCRs) between amines, carbonyl compounds, and isocyanides. For example, AgOAc (2–5 mol%) can accelerate 2-imidazoline formation by coordinating with isocyanides, suppressing oxazole byproducts . Solvent choice (e.g., methanol) and temperature (room temperature vs. 60°C) also impact conversion rates and selectivity. Methodological optimization should include catalyst screening and stepwise addition of reagents to improve yields (e.g., 91% yield achieved via slow isocyanide addition) .

Q. How can researchers characterize the receptor-binding profile of this compound in neuropharmacological studies?

Microelectrophoretic application on neurons (e.g., cerebral cortex) allows direct evaluation of receptor interactions. Using multi-barreled micropipettes (3–5 µm tip diameter), agonists like dopamine (0.05 M, pH 4.0–4.5) and antagonists (e.g., haloperidol, 0.01 M) are applied with standardized retaining currents (-10 nA for agonists, -25 nA for antagonists). Responses are quantified via total spike number reduction (≥50% indicates antagonism). This method confirms dual activity at α-adrenoceptors and dopamine receptors .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms ring conformation (e.g., benzoimidazo-thiadiazine analogs require single-crystal analysis) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons in the dihydroxyphenyl group) .

- HPLC : Monitors reaction progress and detects impurities (e.g., oxazole byproducts in MCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities for this compound across different experimental models?

Discrepancies may arise from species-specific receptor subtypes or assay conditions. For example:

- In vitro models : Radioligand binding assays (e.g., using α2B-adrenoceptor-transfected cells) isolate subtype-specific activity .

- In vivo models : Compare hemodynamic responses in anesthetized dogs (e.g., ST-91, an α2B agonist, shows vasodilatory effects vs. hypertensive actions in cats) . Statistical methods (e.g., ANOVA for dose-response curves) and receptor knockout models can clarify mechanisms .

Q. What experimental design considerations are critical for optimizing imidazoline synthesis to minimize byproducts?

- Catalyst modulation : AgOAc (5 mol%) increases 2-imidazoline selectivity (97:3 ratio vs. oxazole) by stabilizing isocyanide anions .

- pH control : Weak Brønsted acids (e.g., acetic acid) favor oxazole formation, while neutral/alkaline conditions promote imidazoline .

- Solvent polarity : Methanol enhances imidazoline yield compared to aprotic solvents . Table 1 : Catalyst Effects on Product Ratios (Adapted from )

| Entry | Catalyst (mol%) | Temp (°C) | 2-Imidazoline:Oxazole | Yield (%) |

|---|---|---|---|---|

| 1 | None | 25 | 50:50 | 45 |

| 3 | AgOAc (2) | 25 | 97:3 | 85 |

| 4 | AgOAc (5) | 25 | 99:1 | 91 |

Q. How can in vivo ischemia/reperfusion models evaluate the cytoprotective potential of this compound?

- Model selection : Rat Langendorff heart preparations or murine femoral artery ligation simulate ischemia.

- Dosing : Intravenous administration (0.1–1 mg/kg) pre- and post-ischemia assesses recovery of cardiac function (e.g., LVDP, coronary flow) .

- Mechanistic studies : Measure biomarkers (e.g., troponin I for myocardial injury) and correlate with receptor blockade (e.g., α2-adrenoceptor antagonists) to confirm target engagement .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in imidazoline derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -F) to the phenyl ring to enhance α2-adrenoceptor affinity .

- Scaffold hopping : Replace the imidazoline core with oxazole or pyrimidine to assess selectivity .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp113 in α2B-adrenoceptors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.